molecular formula C14H10Cl4O4S2 B1196933 4,4'-Bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl CAS No. 66640-68-4

4,4'-Bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl

Cat. No.: B1196933
CAS No.: 66640-68-4
M. Wt: 448.2 g/mol
InChI Key: RDBKPLOYRMCFIY-UHFFFAOYSA-N
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Description

4,4’-BIS([H]METHYLSULFONYL)-2,2’,5,5’-TETRACHLOROBIPHENYL is a synthetic organic compound that belongs to the class of polychlorinated biphenyls (PCBs) These compounds are characterized by their biphenyl structure, where two benzene rings are connected by a single bond, and the presence of chlorine atoms and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-BIS([H]METHYLSULFONYL)-2,2’,5,5’-TETRACHLOROBIPHENYL typically involves the following steps:

    Chlorination: The biphenyl core is chlorinated to introduce chlorine atoms at the desired positions. This can be achieved using chlorine gas or other chlorinating agents under controlled conditions.

    Sulfonylation: The introduction of methylsulfonyl groups is carried out by reacting the chlorinated biphenyl with methanesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large quantities of biphenyl are chlorinated in industrial reactors.

    Sulfonylation: The chlorinated biphenyl is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a suitable base.

Chemical Reactions Analysis

Types of Reactions

4,4’-BIS([H]METHYLSULFONYL)-2,2’,5,5’-TETRACHLOROBIPHENYL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-BIS([H]METHYLSULFONYL)-2,2’,5,5’-TETRACHLOROBIPHENYL has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of polychlorinated biphenyls.

    Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4’-BIS([H]METHYLSULFONYL)-2,2’,5,5’-TETRACHLOROBIPHENYL involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-BIS([H]METHYLSULFONYL)-2,2’,5,5’-TETRACHLOROBIPHENYL is unique due to its combination of chlorine atoms and methylsulfonyl groups on a biphenyl core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

66640-68-4

Molecular Formula

C14H10Cl4O4S2

Molecular Weight

448.2 g/mol

IUPAC Name

1,4-dichloro-2-(2,5-dichloro-4-methylsulfonylphenyl)-5-methylsulfonylbenzene

InChI

InChI=1S/C14H10Cl4O4S2/c1-23(19,20)13-5-9(15)7(3-11(13)17)8-4-12(18)14(6-10(8)16)24(2,21)22/h3-6H,1-2H3

InChI Key

RDBKPLOYRMCFIY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)S(=O)(=O)C)Cl)Cl

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)S(=O)(=O)C)Cl)Cl

66640-68-4

Synonyms

4,4'-bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl
BMSTBP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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